

Application Note: Quantification of L-Threonine-¹³C₄ Enrichment by Mass Spectrometry

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Compound of Interest

Compound Name: L-Threonine-¹³C₄

Cat. No.: B15138820

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and intestinal health.[1] Stable isotope-labeled L-Threonine, such as L-Threonine-¹³C₄, serves as a valuable tracer in metabolic research to quantitatively track its metabolic fate and flux through various biochemical pathways.[2][3] This application note provides detailed protocols for the quantification of L-Threonine-¹³C₄ enrichment in biological samples using mass spectrometry, offering insights into protein turnover and amino acid metabolism. The methodologies described are applicable to both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Applications

- **Metabolic Flux Analysis (MFA):** Tracing the incorporation of ¹³C atoms from L-Threonine-¹³C₄ into downstream metabolites to elucidate pathway activity.[3][4]
- **Protein Synthesis and Turnover:** Measuring the rate of incorporation of labeled threonine into proteins to determine synthesis and degradation rates.
- **Nutritional Studies:** Assessing the absorption, distribution, metabolism, and excretion of dietary threonine.

- Disease Biomarker Discovery: Investigating alterations in threonine metabolism in various pathological conditions.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis of L-Threonine- $^{13}\text{C}_4$ enrichment by both LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis of L-Threonine- $^{13}\text{C}_4$ in Plasma

This protocol is adapted for the direct analysis of amino acids in plasma without derivatization.

Materials

- L-Threonine- $^{13}\text{C}_4$ (as tracer)
- L-Threonine (unlabeled standard)
- Internal Standard (e.g., L-Threonine- $^{13}\text{C}_4$, ^{15}N)
- Sulfosalicylic acid (30% solution)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Plasma samples

Sample Preparation

- Protein Precipitation:
 - To 50 μL of plasma sample, add 5 μL of 30% sulfosalicylic acid solution.[5]

- Vortex the mixture for 30 seconds.[6]
- Incubate at 4°C for 30 minutes to allow for complete protein precipitation.[6]
- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]
- Supernatant Dilution:
 - Carefully collect 27.5 µL of the clear supernatant.[5]
 - Add 2 µL of the internal standard working solution.[5]
 - Add 225 µL of the mobile phase (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate).[5]
 - Vortex to mix thoroughly.
- Injection:
 - Transfer the final solution to an autosampler vial for LC-MS/MS analysis. Inject 4 µL into the system.[6]

LC-MS/MS Parameters

Parameter	Setting
LC Column	Raptor Polar X (or equivalent mixed-mode column)
Mobile Phase A	0.5% Formic acid and 1 mM ammonium formate in water
Mobile Phase B	0.5% Formic acid and 1 mM ammonium formate in acetonitrile:water (90:10)
Gradient	Optimized for amino acid separation (e.g., a 13-minute gradient)[5]
Flow Rate	0.5 mL/min
Column Temperature	40°C
Mass Spectrometer	Triple Quadrupole (e.g., SCIEX QTRAP 6500+ or TSQ Endura)[6][7]
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	L-Threonine: Q1 m/z 120.1 -> Q3 m/z 74.1 L-Threonine- ¹³ C ₄ : Q1 m/z 124.1 -> Q3 m/z 77.1

Data Analysis

The enrichment of L-Threonine-¹³C₄ is calculated as the ratio of the peak area of the labeled analyte to the sum of the peak areas of both the labeled and unlabeled analytes.

Molar Percent Excess (MPE) = $\left[\frac{\text{Peak Area (L-Threonine-}^{13}\text{C}_4\text{)}}{\text{Peak Area (L-Threonine)} + \text{Peak Area (L-Threonine-}^{13}\text{C}_4\text{)}} \right] \times 100$

Protocol 2: GC-MS Analysis of L-Threonine-¹³C₄ in Tissues

This protocol involves derivatization to make the amino acids volatile for GC-MS analysis.

Materials

- L-Threonine- $^{13}\text{C}_4$ (as tracer)
- L-Threonine (unlabeled standard)
- Internal Standard (e.g., L-Threonine- $^{13}\text{C}_4$, ^{15}N)
- t-Butyldimethylsilyl (TBDMS) derivatizing agent
- Hydrochloric acid (HCl)
- Cation exchange resin
- Ammonium hydroxide (NH_4OH)
- Methanol
- Ethyl acetate

Sample Preparation

- Homogenization and Hydrolysis:
 - Homogenize tissue samples in 0.5 M HCl.
 - Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.
- Amino Acid Purification:
 - Apply the hydrolysate to a cation exchange column.
 - Wash with ultrapure water to remove interfering compounds.
 - Elute amino acids with 4 M NH_4OH .
 - Dry the eluate under a stream of nitrogen.
- Derivatization:

- Reconstitute the dried amino acids in a known volume of methanol.
- Add the TBDMS derivatizing agent.
- Incubate at 70°C for 1 hour to form the TBDMS derivatives.[8]
- Extraction:
 - Extract the derivatives with ethyl acetate.
 - Transfer the organic layer to a new vial for GC-MS analysis.

GC-MS Parameters

Parameter	Setting
GC Column	DB-5ms (or equivalent)
Injector Temperature	250°C
Oven Program	Start at 100°C, ramp to 280°C
Carrier Gas	Helium
Mass Spectrometer	Single Quadrupole or Triple Quadrupole
Ionization Mode	Electron Ionization (EI)
Scan Type	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	Specific fragment ions for TBDMS-derivatized threonine and its isotopologues.

Data Analysis

Similar to LC-MS/MS, the Molar Percent Excess (MPE) is calculated based on the peak areas of the specific fragment ions corresponding to the labeled and unlabeled L-Threonine.[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of threonine by mass spectrometry.

Table 1: LC-MS/MS Performance Characteristics

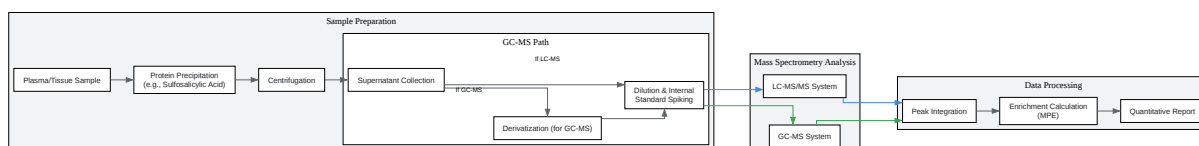
Parameter	Value	Reference
Linearity Range	1 fmol - 10 pmol on-column	[7]
Limit of Quantification (LOQ)	2.5 - 250 µmol/L	[11]
Intra-day Precision (%CV)	< 15%	[6]
Inter-day Precision (%CV)	< 15%	[6]
Accuracy (% Bias)	± 20%	[6]

Table 2: GC-MS Performance Characteristics for Isotopic Enrichment[\[9\]](#)[\[10\]](#)

Parameter	Value
Intra-day Repeatability (MPE)	< 0.05 for ¹³ C-Thr
Long-term Reproducibility (MPE)	~0.09 for ¹³ C-Thr (over 6 weeks)
Lowest Measured Isotopic Enrichment	0.01 MPE for ¹³ C-Thr

Visualizations

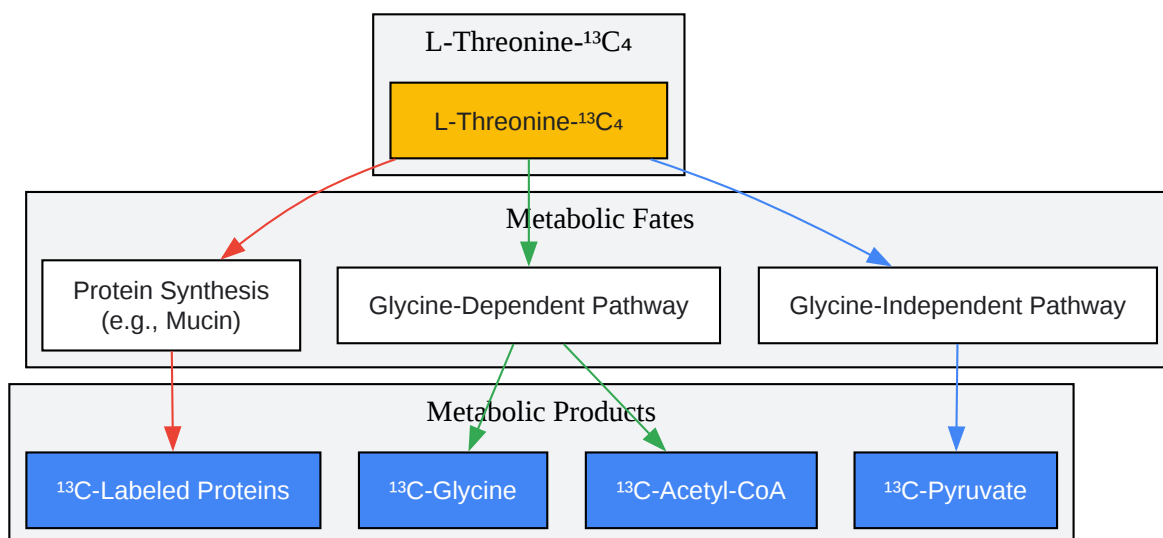
Experimental Workflow



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Caption: General workflow for L-Threonine-¹³C₄ quantification.

L-Threonine Metabolic Pathways



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Caption: Major metabolic pathways of L-Threonine.

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